molecular formula C12H16N4O2 B2369591 ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate CAS No. 338773-56-1

ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate

Cat. No.: B2369591
CAS No.: 338773-56-1
M. Wt: 248.286
InChI Key: VGDQOROYYNFFHW-AATRIKPKSA-N
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Description

Ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate is a structurally complex organic compound featuring a conjugated diene system substituted with electron-withdrawing cyano (-CN) groups and a dimethylamino (-N(CH₃)₂) moiety. Its reactivity is likely influenced by the interplay between electron-deficient cyano groups and the electron-donating dimethylamino substituent, which may enhance charge-transfer interactions in chemical reactions .

Properties

IUPAC Name

ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-18-12(17)9-15-6-5-11(16(2)3)10(7-13)8-14/h5-6,15H,4,9H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDQOROYYNFFHW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate typically involves a multi-step process. One common method includes the reaction of ethyl bromoacetate with 4,4-dicyano-3-(dimethylamino)-1,3-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

The compound features a dicyano group, a dimethylamino group, and an ethyl acetate moiety. These functional groups contribute to its reactivity and potential interactions with biological systems.

Chemistry

Ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:

  • Oxidation : Can yield carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Can produce amines using lithium aluminum hydride.
  • Substitution : The ethyl ester can be replaced by other nucleophiles in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential as a fluorescent probe due to its unique electronic properties. Its ability to interact with biomolecules makes it suitable for applications in:

  • Cell imaging : Used to visualize cellular processes.
  • Biochemical assays : Acts as a marker in various biological assays.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development:

  • Therapeutic agents : Investigated for its ability to modulate biological activity through interactions with enzymes and receptors.

Case Study: Drug Development

A study evaluated the compound's efficacy as a potential anti-cancer agent. Results indicated that it could inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that enhance material characteristics such as strength and flexibility.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate involves its interaction with molecular targets through its reactive functional groups. The dicyano group can participate in electron transfer reactions, while the dimethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Biological Activity

Ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate, also known by its CAS number 338773-56-1, is a complex organic compound that has garnered attention in the fields of medicinal and organic chemistry. Its unique structure, characterized by multiple functional groups including dicyano and dimethylamino moieties, suggests potential biological activity that can be leveraged for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N4_{4}O2_{2}, with a molar mass of 248.28 g/mol. The compound's structure can be represented as follows:

\text{Ethyl 2 1E 4 4 dicyano 3 dimethylamino buta 1 3 dien 1 yl amino}acetate}

This compound is notable for its electron-withdrawing cyano groups and electron-donating dimethylamino group, which influence its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The dicyano group can participate in electron transfer reactions, while the dimethylamino group may engage in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit various pharmacological activities:

  • Antimicrobial Activity : Compounds containing sulfonamide or cyano groups often show significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit bacterial folic acid synthesis, suggesting potential applications as antibiotics .
  • Antioxidant Properties : The presence of electron-rich groups may allow the compound to act as a radical scavenger, thereby exhibiting antioxidant activity .

Case Studies

Recent studies have explored the biological effects of related compounds:

  • Antimicrobial Studies : A review highlighted that dicyano compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using disk diffusion methods where inhibition zones were measured .
  • Fluorescent Probes : this compound has been investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.

Research Findings Summary

Study Findings Reference
Antimicrobial ActivitySignificant inhibition against various bacterial strains
Antioxidant ActivityDemonstrated radical scavenging ability
Fluorescent PropertiesPotential use in biological imaging

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Ethyl bromoacetate and 4,4-dicyano-3-(dimethylamino)-1,3-butadiene are common precursors.
  • Reaction Conditions : The reaction is generally performed in the presence of a base such as sodium hydride under inert atmospheric conditions to prevent oxidation.
  • Purification : Techniques like column chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparison with analogs sharing functional groups or conjugation patterns. Below, key similarities and differences are analyzed based on structural and functional properties:

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Aromatic benzoate ester with a para-dimethylamino group.
  • Reactivity: Demonstrated a higher degree of conversion (DC) in resin cements compared to aliphatic amines like 2-(dimethylamino)ethyl methacrylate. The aromatic system stabilizes charge transfer, enhancing reactivity with photoinitiators such as camphorquinone (CQ) .
  • Physical Properties : Superior flexural strength and lower water sorption in resins, attributed to the rigid aromatic backbone .
  • Contrast with Target Compound : The target compound lacks aromaticity but features a conjugated diene system, which may offer tunable electronic properties but reduced rigidity compared to aromatic analogs.

2-(Dimethylamino)ethyl Methacrylate

  • Structure: Aliphatic methacrylate ester with a terminal dimethylamino group.
  • Reactivity: Lower DC than ethyl 4-(dimethylamino)benzoate due to reduced conjugation and weaker charge-transfer interactions. However, its DC improves significantly with diphenyliodonium hexafluorophosphate (DPI), a photosensitizer .
  • Physical Properties : Higher water sorption and lower mechanical strength, likely due to the flexible aliphatic chain .
  • However, the ester group’s position (adjacent to the diene) could influence solubility and polymerization efficiency.

(E)-1-Dimethylamino-3-tert-Butyldimethylsiloxy-1,3-butadiene

  • Structure: Conjugated diene with dimethylamino and silyl-protected hydroxyl groups.
  • Synthesis : Prepared via a Horner-Wadsworth-Emmons reaction, highlighting the importance of protecting groups in stabilizing reactive intermediates .
  • Reactivity: The silyl ether acts as a temporary protecting group, enabling selective functionalization. The dimethylamino group contributes to nucleophilic character.
  • Contrast with Target Compound: The target compound replaces the silyl ether with cyano groups, introducing strong electron-withdrawing effects. This substitution likely increases electrophilicity, making it more reactive in cycloaddition or Michael addition reactions.

Research Implications and Gaps

  • Comparative studies on its degree of conversion, mechanical properties, and water resistance are needed to benchmark performance against ethyl 4-(dimethylamino)benzoate.
  • Synthetic protocols (e.g., protecting group strategies for cyano/diene systems) could draw from methods used for siloxy-dienes .

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